molecular formula C24H27NO2 B299471 1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline

1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline

Cat. No. B299471
M. Wt: 361.5 g/mol
InChI Key: GEXGERABPUWAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline, also known as A-80426, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as dopamine reuptake inhibitors, which have been found to be effective in the treatment of a variety of neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline involves its ability to inhibit the reuptake of dopamine, a neurotransmitter that plays a critical role in the regulation of mood, motivation, and movement. By inhibiting the reuptake of dopamine, 1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline increases the concentration of dopamine in the brain, which can lead to improvements in mood, motivation, and movement.
Biochemical and Physiological Effects:
1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to improvements in mood and motivation. In addition, it has been found to increase the activity of certain brain regions that are involved in the regulation of movement.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline is that it has been extensively studied in laboratory experiments, which has led to a better understanding of its mechanism of action and potential therapeutic applications. However, one of the limitations of 1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline is that it has not yet been approved for clinical use, which limits its potential applications in humans.

Future Directions

There are a number of future directions for research on 1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline. One area of research involves the development of more selective dopamine reuptake inhibitors that can target specific subtypes of dopamine receptors. Another area of research involves the investigation of 1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline as a potential treatment for other neurological and psychiatric disorders, such as schizophrenia and addiction. Finally, there is a need for further research on the safety and efficacy of 1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline in humans, which could lead to its eventual approval for clinical use.

Synthesis Methods

The synthesis of 1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline involves a multi-step process that begins with the reaction of 1-adamantylamine with ethyl 2-furoate to form the intermediate product, 1-(1-adamantyl)-2-furoic acid ethyl ester. This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline in the presence of a catalyst to produce the final product, 1-[5-(1-adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline.

Scientific Research Applications

1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to be effective in the treatment of Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD). In addition, it has been investigated for its potential use as an anti-addictive agent.

properties

Molecular Formula

C24H27NO2

Molecular Weight

361.5 g/mol

IUPAC Name

[5-(1-adamantyl)furan-2-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C24H27NO2/c26-23(25-9-3-5-19-4-1-2-6-20(19)25)21-7-8-22(27-21)24-13-16-10-17(14-24)12-18(11-16)15-24/h1-2,4,6-8,16-18H,3,5,9-15H2

InChI Key

GEXGERABPUWAHL-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(O3)C45CC6CC(C4)CC(C6)C5

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(O3)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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